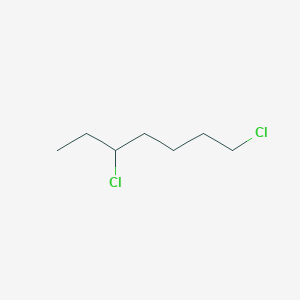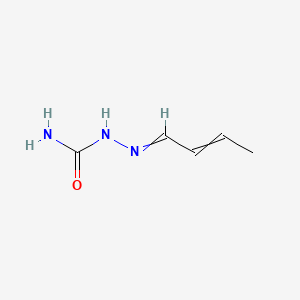
Hydrazinecarboxamide, 2-(2-butenylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarboxamide, 2-(2-butenylidene)- is an organic compound with the molecular formula C5H9N3O It is a derivative of hydrazinecarboxamide, featuring a butenylidene group attached to the hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydrazinecarboxamide, 2-(2-butenylidene)- can be synthesized through the reaction of hydrazinecarboxamide with butenal under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out at room temperature. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes further reaction to yield the desired product .
Industrial Production Methods
Industrial production of Hydrazinecarboxamide, 2-(2-butenylidene)- involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazinecarboxamide, 2-(2-butenylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in substitution reactions where the butenylidene group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized hydrazinecarboxamide derivatives .
Wissenschaftliche Forschungsanwendungen
Hydrazinecarboxamide, 2-(2-butenylidene)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of Hydrazinecarboxamide, 2-(2-butenylidene)- involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their function. The compound’s effects are mediated through pathways involving oxidative stress and inhibition of key enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazinecarboxamide: A simpler derivative without the butenylidene group.
2-(2-Butylidene)hydrazinecarboxamide: A similar compound with a butylidene group instead of butenylidene.
2-(2-Aminobenzylidene)hydrazinecarboxamide: Another derivative with an aminobenzylidene group
Uniqueness
Hydrazinecarboxamide, 2-(2-butenylidene)- is unique due to its specific butenylidene substitution, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
5316-14-3 |
|---|---|
Molekularformel |
C5H9N3O |
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
(but-2-enylideneamino)urea |
InChI |
InChI=1S/C5H9N3O/c1-2-3-4-7-8-5(6)9/h2-4H,1H3,(H3,6,8,9) |
InChI-Schlüssel |
MVGVEKBZYSGCQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC=NNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tricyclo[4.2.0.02,4]oct-7-en-5-one](/img/structure/B13803112.png)
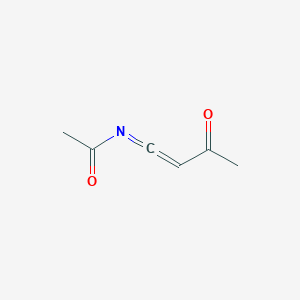
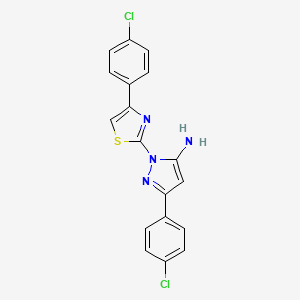
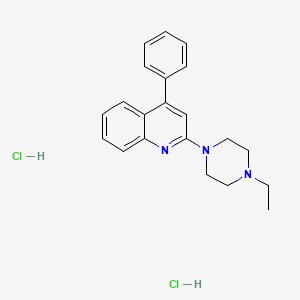
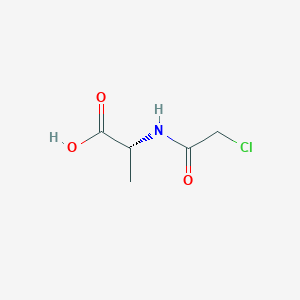
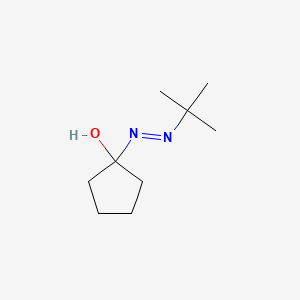
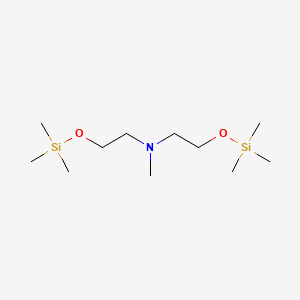
![(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanedioic acid](/img/structure/B13803166.png)


![(1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13803178.png)
